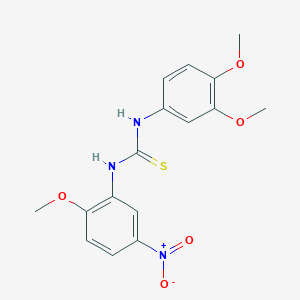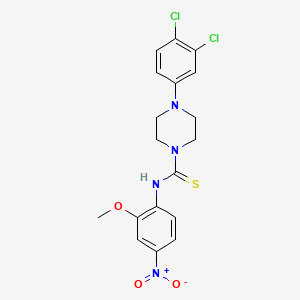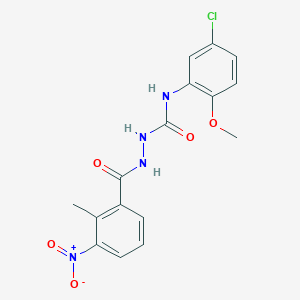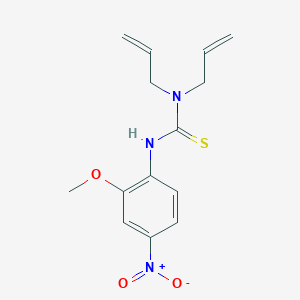
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential medical and scientific applications. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species, particularly peroxynitrite.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea acts as a scavenger of reactive nitrogen species by reacting with peroxynitrite to form a stable adduct. This reaction prevents peroxynitrite from reacting with other molecules and causing damage. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to protect against oxidative stress and inflammation in a variety of tissues, including the brain, heart, and lungs. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea is its high selectivity for peroxynitrite. This makes it a useful tool for studying the role of peroxynitrite in disease processes. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness in some experimental settings. Additionally, this compound can react with other reactive nitrogen species, such as nitric oxide, which may complicate its interpretation in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea. One area of interest is the role of peroxynitrite in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to protect against oxidative stress and inflammation in the brain, and may have potential as a therapeutic agent for these conditions. Another area of interest is the use of this compound in organ transplantation. This compound has been shown to protect against ischemia-reperfusion injury in the heart and kidneys, and may have potential as a protective agent in organ transplantation. Finally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its use in experimental settings.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(2-methoxy-5-nitrophenyl)thiourea has been extensively studied for its potential medical and scientific applications. One of the main applications of this compound is as a scavenger of reactive nitrogen species, particularly peroxynitrite. Peroxynitrite is a highly reactive molecule that is formed by the reaction of nitric oxide with superoxide anion. It has been implicated in a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methoxy-5-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-22-13-7-5-11(19(20)21)9-12(13)18-16(25)17-10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H2,17,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTMPNPIFPHSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4120280.png)
![N-methyl-1-(2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4120293.png)


![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)


![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)